ethyl (2R,3R,6S)-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,6-dimethylpiperidine-3-carboxylate
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Overview
Description
Ethyl (2R,3R,6S)-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,6-dimethylpiperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrazole sulfonyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3R,6S)-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,6-dimethylpiperidine-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction with appropriate reagents.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R,6S)-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,6-dimethylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for ethyl (2R,3R,6S)-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,6-dimethylpiperidine-3-carboxylate would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R,3R,6S)-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,6-dimethylpiperidine-3-carboxylate: can be compared with other piperidine or pyrazole derivatives.
Unique Features: Its unique combination of functional groups and stereochemistry sets it apart from other similar compounds.
Highlighting Uniqueness
Functional Groups: The presence of both a pyrazole sulfonyl group and an ethyl ester is relatively uncommon.
Stereochemistry: The specific (2R,3R,6S) configuration may confer unique biological or chemical properties.
Properties
IUPAC Name |
ethyl (2R,3R,6S)-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,6-dimethylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-6-22-15(19)13-8-7-10(2)18(11(13)3)23(20,21)14-9-16-17(5)12(14)4/h9-11,13H,6-8H2,1-5H3/t10-,11+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNJBVLFPSFNNU-DMDPSCGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N(C1C)S(=O)(=O)C2=C(N(N=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N([C@@H]1C)S(=O)(=O)C2=C(N(N=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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